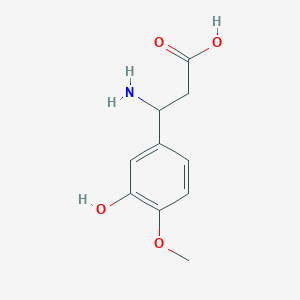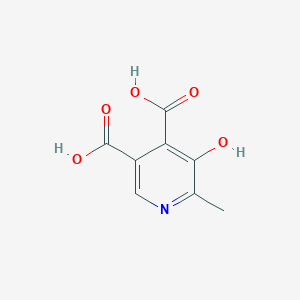![molecular formula C8H9N3O B154712 N-[(E)-pyridin-3-ylmethylideneamino]acetamide CAS No. 126937-14-2](/img/structure/B154712.png)
N-[(E)-pyridin-3-ylmethylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-pyridin-3-ylmethylideneamino]acetamide, also known as 3-Pyridylmethyleneaminoacetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of N-[(E)-pyridin-3-ylmethylideneamino]acetamide is not fully understood. However, it has been suggested that this compound may act as a chelating agent for metal ions, which could explain its potential antioxidant and anti-cancer properties. It has also been suggested that this compound may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), which could explain its potential anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(E)-pyridin-3-ylmethylideneamino]acetamide in lab experiments is its potential anti-inflammatory, antioxidant, and anti-cancer properties. This compound may be useful in studying the mechanisms involved in these processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-[(E)-pyridin-3-ylmethylideneamino]acetamide. One direction is to investigate its potential as a ligand for metal ions, such as copper and nickel. This could lead to the development of new metal-based drugs for the treatment of various diseases. Another direction is to study the effects of this compound on other enzymes involved in inflammation, such as lipoxygenases (LOXs) and nitric oxide synthases (NOSs). This could provide new insights into the mechanisms involved in inflammation and lead to the development of new anti-inflammatory drugs. Finally, it may be useful to investigate the potential of this compound as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been synthesized using different methods, including the reaction of pyridine-3-carbaldehyde with aminoacetic acid, and the reaction of pyridine-3-carbaldehyde with glycine in the presence of acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied as a potential ligand for metal ions, such as copper and nickel.
Propriétés
Numéro CAS |
126937-14-2 |
|---|---|
Nom du produit |
N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H9N3O/c1-7(12)11-10-6-8-3-2-4-9-5-8/h2-6H,1H3,(H,11,12)/b10-6+ |
Clé InChI |
LGLVTEZFMSMOHY-UXBLZVDNSA-N |
SMILES isomérique |
CC(=O)N/N=C/C1=CN=CC=C1 |
SMILES |
CC(=O)NN=CC1=CN=CC=C1 |
SMILES canonique |
CC(=O)NN=CC1=CN=CC=C1 |
Synonymes |
Acetic acid, (3-pyridinylmethylene)hydrazide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



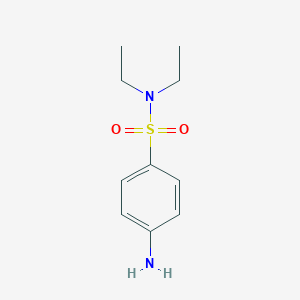

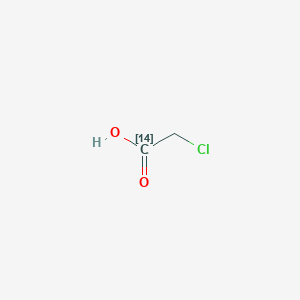

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
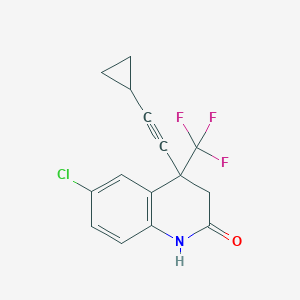
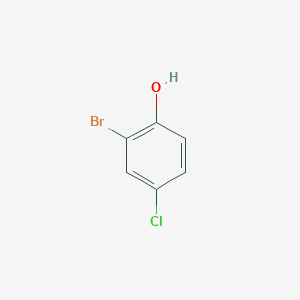
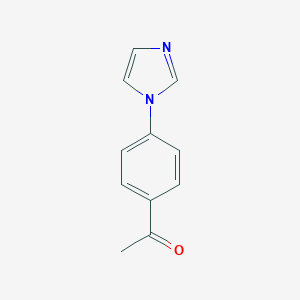
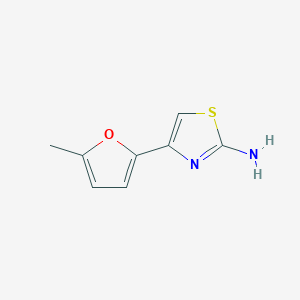
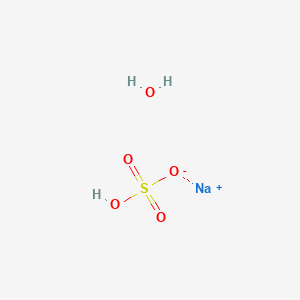
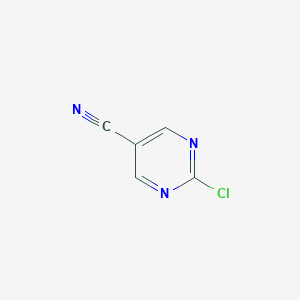
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
